tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate
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Overview
Description
tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate: is a chemical compound known for its unique spirocyclic structure. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate typically involves the reaction of 5-azaspiro[2.4]heptane-7-one with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with spirocyclic structures.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate: is similar to other spirocyclic compounds such as:
Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
903574-83-4 |
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Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-5-azaspiro[2.4]heptan-7-yl)carbamate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(7)4-5-11/h7H,4-6H2,1-3H3,(H,12,14)(H,13,15) |
InChI Key |
JWMNINVRCJNXRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC(=O)C12CC2 |
Purity |
95 |
Origin of Product |
United States |
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